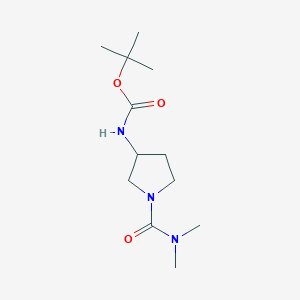
2-Fluoro-5-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyl-pyrazine is an organic compound with the molecular formula C5H5FN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methyl-pyrazine typically involves the fluorination of 5-methyl-pyrazine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-fluoro-5-methyl-pyrazine may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methyl-pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazine derivative .
Scientific Research Applications
2-Fluoro-5-methyl-pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The fluorine atom can enhance the compound’s binding affinity to its target, making it more effective in its intended application .
Comparison with Similar Compounds
2-Fluoro-5-chloro-pyrazine: Similar structure but with a chlorine atom instead of a methyl group.
2-Fluoro-5-ethyl-pyrazine: Similar structure but with an ethyl group instead of a methyl group.
2-Fluoro-5-methyl-pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness: 2-Fluoro-5-methyl-pyrazine is unique due to the specific positioning of the fluorine and methyl groups on the pyrazine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C5H5FN2 |
|---|---|
Molecular Weight |
112.10 g/mol |
IUPAC Name |
2-fluoro-5-methylpyrazine |
InChI |
InChI=1S/C5H5FN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 |
InChI Key |
FOCFMCMBEIUYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)




![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)

